N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide is a chemical compound characterized by its unique structure, which includes a chloro group and a methyl group on a benzene ring, linked to an acetamide group via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form the corresponding ether, followed by acetylation with acetic anhydride. The reaction conditions include the use of a base such as sodium hydroxide to deprotonate the phenol, facilitating the nucleophilic attack on ethylene oxide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenols or ethers.
Scientific Research Applications
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anthelmintic properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceutical intermediates.
Mechanism of Action
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide is structurally similar to other compounds such as N-[2-(4-chlorophenoxy)ethyl]acetamide and N-[2-(3-methylphenoxy)ethyl]acetamide. the presence of the methyl group at the 3-position on the benzene ring distinguishes it from these compounds, potentially leading to differences in reactivity and biological activity.
Comparison with Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]acetamide
N-[2-(3-methylphenoxy)ethyl]acetamide
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Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-10(3-4-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLMFXSJKMYVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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